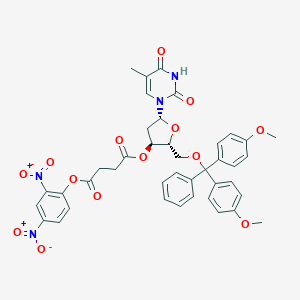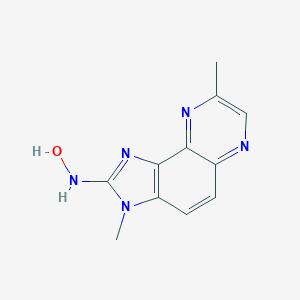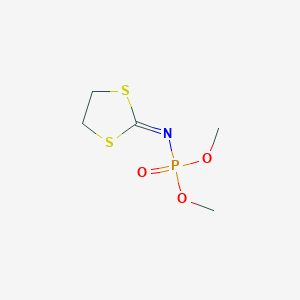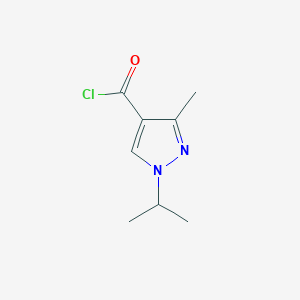![molecular formula C13H7N5 B045681 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile CAS No. 121845-60-1](/img/structure/B45681.png)
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a triazine ring fused to a pyridine ring and a benzonitrile group. This compound has shown potential in various fields, including medicinal chemistry, material science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. The induction of apoptosis in cancer cells leads to their death and prevents the spread of cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile in lab experiments include its potential as an anticancer agent, its fluorescent properties, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the research on 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile. These include:
1. Further studies on the mechanism of action of this compound in inducing apoptosis in cancer cells.
2. Development of new synthetic methods for the preparation of this compound.
3. Studies on the potential of this compound as a building block for the synthesis of new organic semiconductors.
4. Studies on the potential of this compound as a fluorescent probe for the detection of metal ions.
5. Studies on the potential of this compound as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a heterocyclic compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in different fields of scientific research.
Synthesemethoden
The synthesis of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile involves the reaction of 3-amino-1,2,4-triazine with 2-bromopyridine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidone. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
121845-60-1 |
|---|---|
Produktname |
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile |
Molekularformel |
C13H7N5 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
4-pyrido[3,4-e][1,2,4]triazin-3-ylbenzonitrile |
InChI |
InChI=1S/C13H7N5/c14-7-9-1-3-10(4-2-9)13-16-12-8-15-6-5-11(12)17-18-13/h1-6,8H |
InChI-Schlüssel |
KVYRBRIPUAHYGR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2 |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2 |
Andere CAS-Nummern |
121845-60-1 |
Synonyme |
4-(PYRIDO[3,4-E][1,2,4]TRIAZIN-3-YL)BENZONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)










